7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with methoxy groups at positions 7 and 8, a 4-methoxyphenyl group at position 3, and a 3-methoxybenzyl moiety at position 5 (Figure 1). The methoxy substituents enhance solubility and electronic effects, while the benzyl group at position 5 contributes to steric bulk and lipophilicity, influencing binding interactions in biological systems .
Properties
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-31-19-10-8-18(9-11-19)26-22-16-30(15-17-6-5-7-20(12-17)32-2)23-14-25(34-4)24(33-3)13-21(23)27(22)29-28-26/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVQFTYRQLJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Early-Stage Methoxy Incorporation
Methoxy groups at positions 7 and 8 are best introduced via pre-methoxylated starting materials. For example, 3,4-dimethoxybenzaldehyde 10 serves as a precursor for the quinoline ring, ensuring regioselective methoxy placement.
Late-Stage Methylation
The 3-(4-methoxyphenyl) and 5-[(3-methoxyphenyl)methyl] groups are introduced via:
- Ullmann coupling with 4-methoxyphenylboronic acid 11 .
- Benzylation using 3-methoxybenzyl chloride 12 under basic conditions (K₂CO₃, DMF).
Yield Optimization :
- Methylation efficiency: >85% with dimethyl sulfate in acetone.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation by targeting specific enzymes involved in tumor growth regulation. The compound's ability to modulate signaling pathways associated with cancer cell survival has been a focus of ongoing research .
- Antimicrobial Properties : The compound has also been studied for its antimicrobial activity. Its structural features allow it to interact with bacterial cell membranes or inhibit essential enzymes, making it a potential candidate for developing new antibiotics .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its applicability in treating conditions like Alzheimer's disease .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various chemical reactions, including:
- Condensation Reactions : The compound can participate in condensation reactions to form larger heterocyclic structures.
- Substitution Reactions : Electrophilic substitution reactions can introduce new functional groups into the aromatic rings, allowing for the development of derivatives with enhanced properties .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be leveraged in developing new materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of pyrazoloquinoline derivatives on various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested the efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with analogous structures, focusing on substituent effects, physicochemical properties, and reported activities.
Table 1: Structural Comparison of Pyrazolo[4,3-c]Quinoline Derivatives
<sup>a</sup>LogP values calculated using XLogP3 ; <sup>b</sup>Computed for the target compound.
Substituent Effects on Bioactivity
- Benzyl vs. Phenyl : The 5-[(3-methoxyphenyl)methyl] group in the target compound introduces greater conformational flexibility and moderate lipophilicity (LogP = 4.5) compared to the rigid 3-phenyl substituent in 8k (LogP = 3.2), which may influence blood-brain barrier penetration .
- Halogenation : Chlorinated derivatives like 8k exhibit distinct electronic profiles due to the electron-withdrawing Cl atom, which may favor receptor binding over catalytic inhibition .
Biological Activity
7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and hydrogen gas with palladium as a catalyst for reduction. The compound serves as a building block for developing more complex organic molecules and has been studied for its potential antimicrobial and anticancer properties .
Anticancer Properties
Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anticancer activity. A study highlighted that these compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways. The mechanism often involves the inhibition of enzymes responsible for cell growth and survival, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
Table 1: Anticancer Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | RAW 264.7 | 0.39 | iNOS Inhibition |
| 2b | MCF-7 | 0.45 | COX-2 Inhibition |
| 2c | HeLa | 0.50 | Apoptosis Induction |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been extensively studied. It has shown potent inhibitory effects on lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 cells, which is crucial for managing inflammatory responses. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the phenyl rings enhance its efficacy against inflammation .
Table 2: Anti-inflammatory Activity
| Compound | NO Production Inhibition (%) | IC50 Value (µM) |
|---|---|---|
| 2i | 85 | 0.39 |
| 2m | 80 | 0.45 |
| Control | - | - |
Case Studies
- Study on Anticancer Activity : A recent study examined the effects of various pyrazolo[4,3-c]quinoline derivatives on MCF-7 breast cancer cells. The findings revealed that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that structural modifications significantly influence their anticancer potential .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of these derivatives in animal models of arthritis. The results demonstrated a marked reduction in joint swelling and inflammation markers in subjects treated with these compounds, indicating their therapeutic potential in chronic inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in cancer progression and inflammation. By binding to these targets, the compound modulates their activity, leading to reduced cell proliferation and inflammatory responses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 2,4-dichloroquinoline-3-carbonitrile derivatives (common precursors for pyrazoloquinolines) .
- Step 2 : Introduce methoxyphenyl groups via nucleophilic substitution or Suzuki coupling. For example, 3-(4-methoxyphenyl) and 5-[(3-methoxyphenyl)methyl] groups are added using aryl halides and palladium catalysts .
- Step 3 : Optimize solvent systems (e.g., ethanol or xylene) and temperature (reflux conditions) to enhance cyclization efficiency .
- Purification : Recrystallization or column chromatography is critical for isolating high-purity products (>95%) .
- Key Conditions :
- Catalysts: Pd(PPh₃)₄ for cross-coupling.
- Solvents: Ethanol for condensation, xylene for cyclization.
- Yield range: 50–75% depending on substituent reactivity .
Q. How is the molecular structure characterized using spectroscopic methods?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.6 ppm). Pyrazole and quinoline ring protons show distinct splitting patterns .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Identify C-O (1250 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
- Case Study : A related compound, 8-ethoxy-1,3-bis(4-methoxyphenyl)-pyrazoloquinoline, showed ¹³C NMR peaks at δ 55.1 (OCH₃) and δ 138.1 (quinoline C) .
Q. What biological targets or mechanisms are hypothesized for pyrazoloquinoline derivatives?
- Mechanistic Insights :
- Enzyme Inhibition : Pyrazoloquinolines interact with kinases (e.g., EGFR) or cholinesterases via π-π stacking with methoxyphenyl groups .
- Receptor Modulation : Some derivatives bind GABA receptors, as seen in deuterated analogs with enhanced selectivity .
- Experimental Testing :
- In vitro assays : Use enzyme inhibition (IC₅₀) or cell viability (MTT) assays.
- Dose-response curves : Validate target specificity (e.g., EC₅₀ = 1–10 µM for anticancer activity) .
Advanced Research Questions
Q. How can synthetic yield be optimized when scaling reactions?
- Scale-Up Strategies :
- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to minimize costs without compromising yield .
- Continuous Flow Systems : Improve heat transfer for exothermic cyclization steps .
- Solvent Recycling : Recover ethanol/xylene via distillation to reduce waste .
- Data-Driven Example :
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity (HPLC) | 98% | 95% |
| Reaction Time | 6h | 5.5h |
Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?
- Troubleshooting Framework :
- Assay Validation : Confirm reproducibility using orthogonal methods (e.g., fluorescence vs. luminescence assays).
- Metabolic Stability : Test compound degradation in cell media (e.g., via LC-MS) to rule out false negatives .
- Structural Confirmation : Re-analyze NMR to verify no decomposition during testing .
- Case Study : A derivative showed IC₅₀ = 2 µM in one lab but 15 µM in another due to DMSO solvent impurities .
Q. What computational methods predict the compound’s interactions with biological targets?
- Modeling Workflow :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of methoxy groups .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., ∆G = -9.2 kcal/mol for EGFR) .
- Key Findings :
| Substituent | Binding Energy (∆G, kcal/mol) |
|---|---|
| 4-Methoxyphenyl | -8.7 |
| 3-Methoxyphenyl | -7.9 |
Q. How do methoxy substituent modifications affect bioactivity and pharmacokinetics?
- SAR Insights :
- Position Matters : 4-Methoxy groups enhance solubility (logP = 2.1 vs. 3.5 for non-substituted analogs) .
- Deuterated Analogs : Replace OCH₃ with OCD₃ to prolong metabolic half-life (t₁/₂ increased from 2h to 4.5h) .
- Experimental Design :
- Synthesize analogs with 2-, 3-, or 4-methoxy substitutions.
- Compare logD, plasma protein binding, and CYP450 inhibition .
Q. What analytical strategies differentiate polymorphic forms of the compound?
- Crystallography : Use single-crystal XRD to identify polymorphs (e.g., Form I vs. Form II with ∆melting point = 10°C) .
- Thermal Analysis :
- DSC : Detect endothermic peaks for phase transitions.
- TGA : Monitor decomposition temperatures (>250°C for stable forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
